molecular formula C25H35N3O7S B13838735 tert-butyl N-[(3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate

tert-butyl N-[(3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate

Cat. No.: B13838735
M. Wt: 521.6 g/mol
InChI Key: CQGKCZKCWMWXQP-WCSIJFPASA-N
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Description

This compound is a chiral carbamate derivative featuring a tert-butyl carbamate group attached to a hydroxy-substituted butan-2-yl backbone. Key structural elements include:

  • A 4-nitrophenylsulfonamide moiety substituted with a 2-methylpropyl (isobutyl) group.
  • A phenyl group at position 1 of the butan-2-yl chain.
  • A stereospecific (3S) configuration at the hydroxy-bearing carbon.

Properties

Molecular Formula

C25H35N3O7S

Molecular Weight

521.6 g/mol

IUPAC Name

tert-butyl N-[(3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate

InChI

InChI=1S/C25H35N3O7S/c1-18(2)16-27(36(33,34)21-13-11-20(12-14-21)28(31)32)17-23(29)22(15-19-9-7-6-8-10-19)26-24(30)35-25(3,4)5/h6-14,18,22-23,29H,15-17H2,1-5H3,(H,26,30)/t22?,23-/m0/s1

InChI Key

CQGKCZKCWMWXQP-WCSIJFPASA-N

Isomeric SMILES

CC(C)CN(C[C@@H](C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally involves a multi-step process characterized by stereochemical control and functional group transformations. The key steps include:

  • Protection of the amine group: The tert-butyl carbamate (Boc) group is introduced early in the synthesis to protect the amine functionality. This ensures regioselectivity and prevents side reactions during subsequent steps.

  • Formation of the phenylbutan-2-yl backbone: Starting from readily available precursors, the core phenylbutan-2-yl structure is constructed, often via stereoselective alkylation or addition reactions to install the chiral centers with (2R,3S) configuration.

  • Introduction of the hydroxy group: The 3-hydroxy substituent is typically introduced via stereoselective reduction or asymmetric dihydroxylation. Chiral catalysts such as those used in Sharpless asymmetric dihydroxylation are employed to achieve high enantiomeric purity.

  • Sulfonamide formation: The 4-nitrophenylsulfonyl group is introduced by reacting the intermediate amine with 4-nitrophenylsulfonyl chloride or the corresponding sulfonamide derivative under basic conditions (e.g., triethylamine in dichloromethane). This step installs the sulfonylamino functionality critical for biological activity.

  • Final deprotection and purification: After assembly, the compound is purified using chromatographic methods and characterized for stereochemical integrity and purity.

Typical reaction conditions include the use of organic solvents such as dichloromethane or tetrahydrofuran, controlled temperatures (often 0 to 25 °C), and inert atmospheres to avoid oxidation or side reactions. The entire synthetic route requires careful monitoring to maintain stereochemical fidelity and optimize yields.

Industrial Production Methods

For large-scale synthesis, industrial production often employs:

  • Automated reactors and continuous flow chemistry: These technologies enable precise control over reaction parameters, improving reproducibility and scalability.

  • Optimization of reaction conditions: Parameters such as temperature, pressure, reagent concentration, and reaction time are finely tuned to maximize yield and purity while minimizing waste and energy consumption.

  • Advanced analytical monitoring: Techniques such as high-performance liquid chromatography (HPLC), chiral HPLC for enantiomeric excess, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy are integrated into the production workflow to ensure product quality.

  • Environmental and safety considerations: Industrial processes are designed to minimize hazardous waste and exposure to toxic reagents, with appropriate containment and ventilation systems.

Chemical Reaction Analysis

Types of Reactions Involved

The compound’s synthesis and subsequent chemical modifications involve several reaction types:

Reaction Type Description
Protection/Deprotection Use of tert-butyl carbamate to protect amine groups and subsequent removal under acidic conditions.
Sulfonamide Formation Nucleophilic substitution where amine reacts with sulfonyl chloride to form sulfonamide linkage.
Stereoselective Reduction Installation of hydroxy group via chiral catalysts ensuring (2R,3S) stereochemistry.
Oxidation Potential oxidation of hydroxy group to ketones or aldehydes if needed in derivative synthesis.
Reduction Reduction of nitro group to amino group under catalytic hydrogenation conditions (if applicable).

These reactions require precise control of conditions to maintain stereochemical integrity and functional group compatibility.

Characterization and Quality Control

The purity and structure of the synthesized compound are confirmed by:

Data Summary Table

Parameter Value/Description
Molecular Formula C25H35N3O7S
Molecular Weight 521.63 g/mol
IUPAC Name tert-butyl N-[(2R,3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate
Melting Point 166-168 °C
Key Functional Groups tert-butyl carbamate, hydroxy, sulfonylamino, phenyl
Typical Solvents Dichloromethane, tetrahydrofuran
Catalysts Chiral catalysts for asymmetric reduction (e.g., Sharpless)
Analytical Techniques NMR, HRMS, IR, chiral HPLC, HPLC
Industrial Production Methods Automated reactors, continuous flow, advanced analytical control

Chemical Reactions Analysis

tert-butyl N-[(3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate undergoes various chemical reactions:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include:

  • Oxidizing agents: PCC, KMnO4
  • Reducing agents: H2/Pd, LiAlH4
  • Solvents: Dichloromethane, ethanol

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antiviral Properties

Research indicates that compounds similar to tert-butyl N-[(3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate exhibit antiviral activities. These compounds can potentially inhibit viral replication through various mechanisms, including interference with viral entry or replication processes. The sulfonamide group is particularly noted for enhancing the bioactivity of related compounds against viral targets.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, making it a candidate for further investigation in the context of enzyme-related diseases. Its structural features suggest potential interactions with enzyme active sites, which could lead to the development of new therapeutic agents.

Synthesis and Methodology

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Carbamate : The initial step involves the reaction of tert-butyl carbamate with an appropriate amine.
  • Sulfonamide Formation : This step includes the introduction of the sulfonamide group, often achieved through the reaction of sulfonyl chlorides with amines.
  • Chiral Resolution : If necessary, chiral resolution techniques may be employed to isolate the desired stereoisomer.

These steps require careful control of reaction conditions to ensure high yields and purity.

Case Study 1: Antiviral Activity Assessment

A study evaluated the antiviral efficacy of similar carbamate derivatives against influenza viruses. The results indicated that modifications to the sulfonamide moiety significantly enhanced antiviral activity, suggesting that this compound could be explored further as a potential antiviral agent.

Case Study 2: Enzyme Inhibition Profile

In another investigation, researchers assessed the enzyme inhibition profile of various carbamate derivatives, including those structurally related to this compound. The findings revealed significant inhibitory effects on specific enzymes linked to metabolic disorders, indicating potential therapeutic applications in managing such conditions.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate involves its interaction with specific molecular targets. The sulfonylamino group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The hydroxy group can participate in hydrogen bonding, further stabilizing the interaction with the target. The overall effect depends on the specific biological pathway involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with four analogs from the evidence:

Compound Name & CAS (if available) Molecular Formula Molecular Weight Key Substituents Physical Properties (Boiling Point, Density, etc.) Biological Activity (if reported)
Target compound (hypothetical) C25H35N3O7S* ~521.63* 4-nitrophenylsulfonamide, isobutyl, phenyl, (3S)-hydroxy Not available (NA) NA
tert-butyl (2R,3S)-... (CAS 1005324-46-8) C25H35N3O7S 521.626 4-nitrophenylsulfonamide, isobutyl, phenyl, (2R,3S)-hydroxy NA NA
tert-butyl (2S,3S)-... (CAS 174801-33-3) C22H28ClNO4 405.92 4-(benzyloxy)phenyl, chloro, (2S,3S)-hydroxy Density: 1.178 g/cm³; Boiling Point: 578.65°C; Refractive Index: 1.558 NA
tert-butyl (3s,4r)-... (CAS 1186654-76-1) C17H25NO4 307.4 4-methoxyphenyl, hydroxymethyl, pyrrolidine ring NA NA
Alkaloid 1 (from ) Not specified Not specified N-carbamate group, unspecified skeleton NA Antifungal (MIC: 0.64–0.69 mM vs. fungi)

*Hypothetical formula based on .

Key Observations:
  • Steric and Electronic Effects : The target compound and CAS 1005324-46-8 share nearly identical molecular formulas and substituents but differ in stereochemistry (3S vs. 2R,3S), which may affect receptor binding in biological systems .

Biological Activity

tert-butyl N-[(3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate is a complex organic compound notable for its potential biological activities. This compound features a tert-butyl group , a carbamate moiety , and a sulfonamide functional group , which contribute to its unique structural and biological properties. Its molecular formula is C25H35N3O7SC_{25}H_{35}N_{3}O_{7}S with a molecular weight of approximately 521.63 g/mol .

Research indicates that this compound can modulate enzyme activity through specific interactions with biological targets. Its structural features allow it to bind to active sites or allosteric sites on proteins, potentially altering their function in disease pathways. One of the significant biological activities observed includes its ability to act as an inhibitor of β-secretase and acetylcholinesterase, which are crucial in the context of neurodegenerative diseases like Alzheimer's .

1. Inhibition of Amyloid Beta Aggregation

The compound has demonstrated protective effects against amyloid beta peptide (Aβ) aggregation, a hallmark of Alzheimer's disease. In vitro studies showed that it could prevent the death of astrocyte cells induced by Aβ 1-42, suggesting a neuroprotective role .

2. Antioxidant Properties

In vivo studies indicated that this compound could reduce oxidative stress markers such as TNF-α and free radicals in cell cultures, although the effects were not as pronounced in animal models compared to established treatments like galantamine .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

Compound NameStructural FeaturesUnique Aspects
tert-butyl N-(1-benzyl-2-hydroxypropyl)carbamateBenzyl group instead of phenylDifferent biological activity profile
tert-butyl N-(3-hydroxybutyryl)carbamateLacks the sulfonamide groupSimpler structure with less potency
tert-butyl N-(4-nitrophenylaniline)carbamateContains an aniline moietyPotentially different interaction mechanisms

These compounds differ in substituents and functional groups, influencing their biological activities and chemical reactivity .

Case Study 1: Neuroprotection Against Aβ

A study assessed the protective effects of this compound on astrocytes exposed to Aβ 1-42. The results indicated a significant reduction in cell death and oxidative stress markers when treated with this compound, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: In Vivo Efficacy

In another investigation involving scopolamine-induced oxidative stress models in rats, the compound exhibited moderate efficacy in reducing malondialdehyde (MDA) levels, a marker of lipid peroxidation. However, its bioavailability in the brain was noted as a limiting factor for its effectiveness compared to other treatments like galantamine .

Q & A

Basic Question: How can the synthesis of this compound be optimized to ensure stereochemical fidelity and functional group compatibility?

Methodological Answer:
The synthesis requires precise control of reaction conditions due to the compound’s stereogenic centers and reactive groups (e.g., sulfonamide, carbamate). Key steps include:

  • Sulfonamide Formation : React the tert-butyl carbamate intermediate with 2-methylpropyl-(4-nitrophenyl)sulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to minimize hydrolysis .
  • Stereochemical Control : Use chiral auxiliaries or enantioselective catalysts during the formation of the (3S)-3-hydroxy center. Polar solvents (e.g., THF) and low temperatures (−20°C) can enhance diastereomeric excess .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to isolate the pure stereoisomer .

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